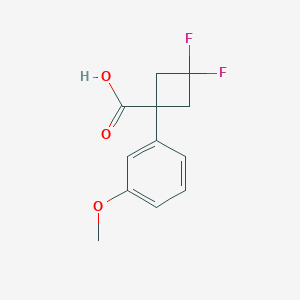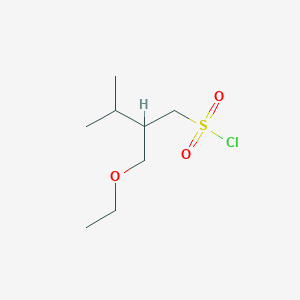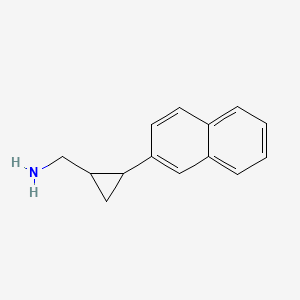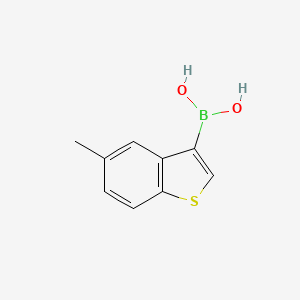
3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced using reagents such as TMSCF3 and a fluoride source.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Suzuki–Miyaura coupling reaction using appropriate boron reagents.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride
Uniqueness
3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro and methoxyphenyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12F2O3 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O3/c1-17-9-4-2-3-8(5-9)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |
Clave InChI |
MTEXPSCNUXKRIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CC(C2)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)


![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)



